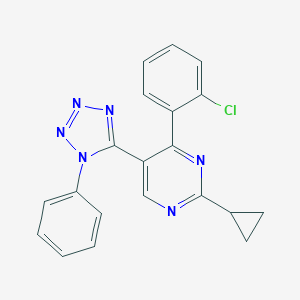

![molecular formula C16H14N2OS B214930 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B214930.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide, also known as CTB, is a compound that has gained attention for its potential use as a research tool in neuroscience. CTB is a fluorescent tracer that can be used to label and track neural pathways in vitro and in vivo. In

Mécanisme D'action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is taken up by neurons and transported along axons to their target regions. The mechanism of transport is thought to involve binding to gangliosides on the axonal membrane and subsequent endocytosis. Once N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is transported to its target region, it can be visualized using fluorescence microscopy.

Biochemical and Physiological Effects

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is generally considered to be non-toxic and does not have significant biochemical or physiological effects when used as a tracer. However, it is important to note that the injection of any substance into the brain can cause some degree of tissue damage or inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is its high specificity for labeling neural pathways. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into a specific brain region and traced to its target areas with high precision. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is also relatively easy to use and can be visualized using standard fluorescence microscopy techniques. However, there are some limitations to the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide. For example, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for long-term tracing studies, as it is rapidly transported along axons and can be diluted over time. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide is not suitable for use in living animals, as it cannot cross the blood-brain barrier.

Orientations Futures

There are several potential future directions for the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in neuroscience research. One area of interest is the development of new imaging techniques that can be used to visualize N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in vivo. Another area of interest is the use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide in combination with other tracers or imaging modalities to study complex neural circuits. Finally, there is potential for the development of new derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide that can be used for specific applications, such as the targeting of specific cell types or the visualization of synaptic activity.

Méthodes De Synthèse

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide involves several steps, including the preparation of the key intermediate, 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid, and the coupling of this intermediate with 3-methylbenzoyl chloride. The final product is obtained through purification and isolation steps. The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been described in detail in the literature and can be carried out in a laboratory setting with standard equipment and reagents.

Applications De Recherche Scientifique

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has been widely used as a tracer in neuroscience research. It has been shown to be an effective tool for labeling and tracking neural pathways in a variety of species, including rodents, primates, and humans. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide can be injected into specific brain regions and traced to their target areas, allowing researchers to map neural circuits and study the connectivity of different brain regions. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide has also been used to study the effects of brain injury and disease on neural pathways.

Propriétés

Nom du produit |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide |

|---|---|

Formule moléculaire |

C16H14N2OS |

Poids moléculaire |

282.4 g/mol |

Nom IUPAC |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylbenzamide |

InChI |

InChI=1S/C16H14N2OS/c1-10-4-2-5-11(8-10)15(19)18-16-13(9-17)12-6-3-7-14(12)20-16/h2,4-5,8H,3,6-7H2,1H3,(H,18,19) |

Clé InChI |

YDPCFQBXFXDBIO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

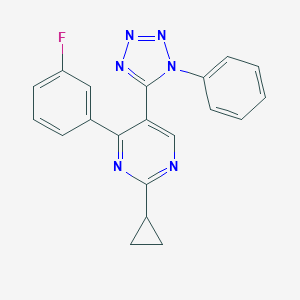

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)

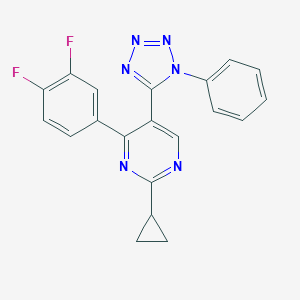

![4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether](/img/structure/B214848.png)

![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-1H-tetraazole](/img/structure/B214850.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)

![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)

![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)

![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)

![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)

![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)

![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)